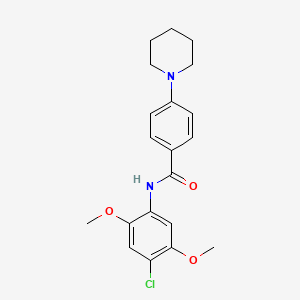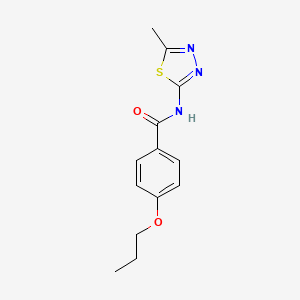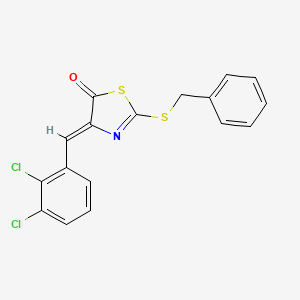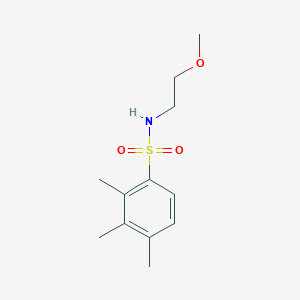![molecular formula C21H23N3O2 B4656508 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4656508.png)
1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione, also known as MIPT, is a synthetic compound that belongs to the class of tryptamine derivatives. MIPT has been of great interest to the scientific community due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione is not fully understood. However, it is believed to act as a partial agonist towards serotonin receptors, particularly the 5-HT2A receptor. This results in the activation of various intracellular signaling pathways, which leads to the modulation of neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione can induce the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has also been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione is its potency and selectivity towards serotonin receptors. This makes it a valuable tool for studying the role of serotonin receptors in various physiological and pathological processes. However, one of the limitations of 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione is its potential toxicity and adverse effects, which makes it difficult to use in vivo studies.
Future Directions
There are several future directions for the research on 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione. One of the areas of interest is the development of new drugs based on the structure of 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione for the treatment of various neurological disorders. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione in humans. In addition, further research is needed to fully understand the mechanism of action of 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione and its potential side effects.
Conclusion:
In conclusion, 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione is a synthetic compound that has potential applications in various fields such as medicine, pharmacology, and neuroscience. The synthesis method of 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione involves the condensation of indole-2,3-dione with 4-methylbenzylpiperazine. 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been found to exhibit agonist activity towards serotonin receptors, which makes it a potential candidate for the treatment of various neurological disorders. 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has various biochemical and physiological effects, and its potency and selectivity towards serotonin receptors make it a valuable tool for studying the role of serotonin receptors in various physiological and pathological processes. However, further research is needed to fully understand the mechanism of action of 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione and its potential side effects.
Scientific Research Applications
1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been extensively studied for its potential applications in various fields. In the field of pharmacology, 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been found to exhibit agonist activity towards serotonin receptors, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. In addition, 1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has also been found to have antimicrobial and antifungal properties, which makes it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-[[4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-6-8-17(9-7-16)14-22-10-12-23(13-11-22)15-24-19-5-3-2-4-18(19)20(25)21(24)26/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRNRGCBPGMZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(tert-butylamino)-6-(methoxyamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4656425.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B4656441.png)
![5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4656448.png)

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4656457.png)

![5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4656472.png)
![N-[1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4656480.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656482.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4656488.png)
![3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4656492.png)

![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4656530.png)
